trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine
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Overview
Description
Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine: is a bicyclic amine compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a wide range of derivatives . Another method involves the reduction of 6,6-dibromo-3-oxabicyclo[3.1.0]hexane using zinc-acetic acid or tributyltin hydride .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can be carried out using reagents like zinc or tributyltin hydride.
Substitution: The compound can participate in substitution reactions, particularly involving the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc-acetic acid and tributyltin hydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxirane and cyclopropane derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of trans-3-Oxabicyclo[3.1.0]hexan-6-ylmethanamine involves its interaction with various molecular targets, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane: This compound has a similar bicyclic structure but contains a nitrogen atom in place of the oxygen atom.
3-Oxabicyclo[3.3.0]octane: This compound has a larger bicyclic structure with an additional carbon atom in the ring.
Uniqueness: Trans-3-Oxabicyclo[310]hexan-6-ylmethanamine is unique due to its specific ring structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]methanamine |
InChI |
InChI=1S/C6H11NO/c7-1-4-5-2-8-3-6(4)5/h4-6H,1-3,7H2/t5-,6-/m1/s1 |
InChI Key |
AWZIRBSKQVRHQS-PHDIDXHHSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C2CN)CO1 |
Canonical SMILES |
C1C2C(C2CN)CO1 |
Origin of Product |
United States |
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